molecular formula C13H17N3 B13885965 2-methyl-7-piperazin-1-yl-1H-indole

2-methyl-7-piperazin-1-yl-1H-indole

Cat. No.: B13885965
M. Wt: 215.29 g/mol
InChI Key: GWFHJMYCBUXQEX-UHFFFAOYSA-N
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Description

2-methyl-7-piperazin-1-yl-1H-indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

The synthesis of 2-methyl-7-piperazin-1-yl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For example, the reaction of 2-methylphenylhydrazine with an appropriate ketone in the presence of an acid catalyst can yield 2-methyl-1H-indole. Subsequent substitution reactions can introduce the piperazine moiety at the 7-position.

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

2-methyl-7-piperazin-1-yl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.

    Reduction: Reduction of the indole ring can be achieved using hydrogenation or metal hydrides, leading to the formation of indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield 3-nitro-2-methyl-7-piperazin-1-yl-1H-indole.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-7-piperazin-1-yl-1H-indole involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter signaling pathways. Additionally, the piperazine moiety can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

2-methyl-7-piperazin-1-yl-1H-indole can be compared with other indole derivatives, such as:

    2-methyl-1H-indole: Lacks the piperazine moiety, which may result in different biological activities and target selectivity.

    7-piperazin-1-yl-1H-indole: Similar structure but without the methyl group at the 2-position, potentially affecting its chemical reactivity and biological properties.

    1H-indole-3-carboxaldehyde:

The uniqueness of this compound lies in its combination of the indole nucleus with the piperazine moiety, which can confer distinct pharmacological properties and enhance its potential as a therapeutic agent .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

2-methyl-7-piperazin-1-yl-1H-indole

InChI

InChI=1S/C13H17N3/c1-10-9-11-3-2-4-12(13(11)15-10)16-7-5-14-6-8-16/h2-4,9,14-15H,5-8H2,1H3

InChI Key

GWFHJMYCBUXQEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=CC=C2)N3CCNCC3

Origin of Product

United States

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